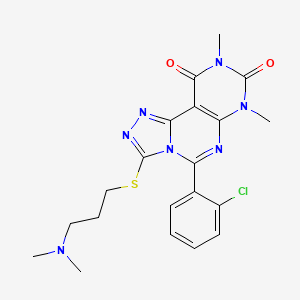
C20H22ClN7O2S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C20H22ClN7O2S Loratadine . It is a second-generation tricyclic antihistamine used to treat allergies. Unlike first-generation antihistamines, Loratadine does not easily cross the blood-brain barrier, which minimizes its sedative effects .
准备方法
Synthetic Routes and Reaction Conditions
Loratadine is synthesized by reacting 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-methylpiperidine with ethyl chloroformate in the presence of a base. The reaction is typically carried out in a solvent like toluene at elevated temperatures .
Industrial Production Methods
Industrial production of Loratadine involves a multi-step synthesis process. The key steps include:
Formation of the piperidine ring: This involves the cyclization of appropriate precursors.
Chlorination: Introduction of the chlorine atom at the desired position.
Final coupling: The final step involves coupling the intermediate with ethyl chloroformate to form Loratadine.
化学反应分析
Types of Reactions
Loratadine undergoes several types of chemical reactions, including:
Oxidation: Loratadine can be oxidized to form its active metabolite, .
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride.
Substitution reagents: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Desloratadine: The primary active metabolite formed through oxidation.
Various halogenated derivatives: Formed through substitution reactions.
科学研究应用
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of antihistamines and their interactions.
Biology: Investigated for its effects on histamine receptors and allergic response pathways.
Medicine: Widely used in clinical trials for treating allergic rhinitis and urticaria.
Industry: Employed in the formulation of over-the-counter allergy medications.
作用机制
Loratadine exerts its effects by selectively inhibiting histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The compound does not significantly cross the blood-brain barrier, which minimizes central nervous system effects .
相似化合物的比较
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.
Fexofenadine: Known for its non-sedative properties and used for similar indications.
Desloratadine: The active metabolite of Loratadine with a similar mechanism of action.
Uniqueness
Loratadine is unique due to its long-lasting effects and minimal sedative properties. It is particularly effective in treating chronic allergic conditions without causing significant drowsiness .
属性
分子式 |
C20H22ClN7O2S |
|---|---|
分子量 |
460.0 g/mol |
IUPAC 名称 |
7-(2-chlorophenyl)-5-[3-(dimethylamino)propylsulfanyl]-10,12-dimethyl-3,4,6,8,10,12-hexazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraene-11,13-dione |
InChI |
InChI=1S/C20H22ClN7O2S/c1-25(2)10-7-11-31-19-24-23-17-14-16(26(3)20(30)27(4)18(14)29)22-15(28(17)19)12-8-5-6-9-13(12)21/h5-6,8-9H,7,10-11H2,1-4H3 |
InChI 键 |
OECIDXIPSVWGFV-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C3=NN=C(N3C(=N2)C4=CC=CC=C4Cl)SCCCN(C)C)C(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


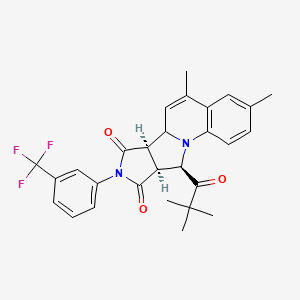
![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)
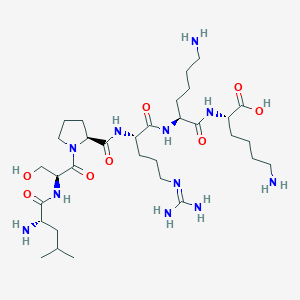
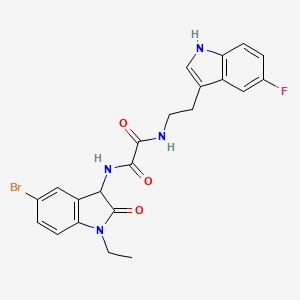
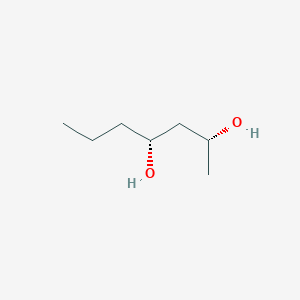
![acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide](/img/structure/B12623618.png)
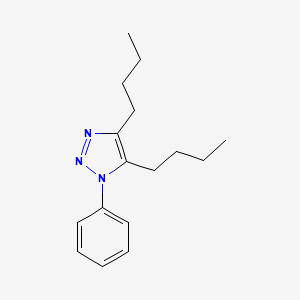
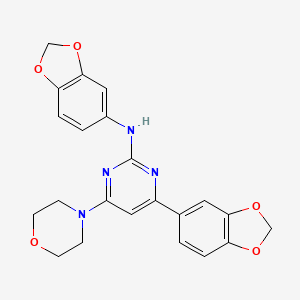


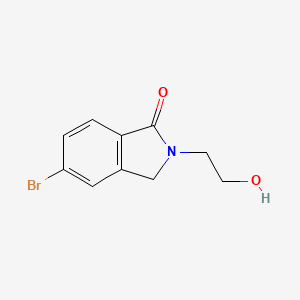
![1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B12623652.png)
![2-[(1S,3S,3aS,6aR)-5'-bromo-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12623656.png)
![4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one](/img/structure/B12623663.png)
